Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate
Overview
Description
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.223. The purity is usually 95%.
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Scientific Research Applications
Ionic Liquids for Industrial Utilization
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate is closely related to ionic liquids, which have garnered interest due to their potential to dissolve a variety of biopolymers, such as cellulose and chitin. The ionic liquid 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]), for example, has been studied for its scalable industrial applications due to its ability to dissolve these substances efficiently. Despite its promising industrial applications, there's an urgent need for comprehensive assessments of its toxicity and environmental impact before widespread usage (Ostadjoo et al., 2018).
Process Intensification in Ethyl Acetate Production
This compound's relevance extends to the production of ethyl acetate, a solvent widely used in various industries. Research has focused on process intensification techniques for ethyl acetate production, exploring methods that surpass traditional processes in efficiency, such as Reactive distillation and pervaporation. These techniques aim to overcome chemical equilibrium limitations, reducing energy consumption and capital investment, highlighting the compound's importance in sustainable industrial practices (Patil & Gnanasundaram, 2020).
Interaction with Polysaccharides
The interaction of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, with polysaccharides has been a subject of study, particularly in the context of cellulose. These ionic liquids serve as solvents for cellulose, facilitating its chemical modification through processes like acylation and silylation under mild conditions. This opens up avenues for creating various cellulose derivatives, which can have numerous applications in materials science and engineering (Heinze et al., 2008).
Liquid Organic Hydrogen Carriers
Another application involves the use of ethyl acetate in Liquid Organic Hydrogen Carrier (LOHC) cycles. The process, starting from bioethanol, can produce ethyl acetate and hydrogen, highlighting an innovative approach to hydrogen storage and transport. This not only underscores the compound's role in renewable energy technologies but also its potential in contributing to a sustainable energy future (Santacesaria et al., 2023).
Mechanism of Action
Target of Action
Ethyl 2-(2-ethyl-1H-imidazol-1-yl)acetate is an imidazole derivative . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
It is noted that imidazole derivatives are generally highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
Action Environment
It is noted that imidazole derivatives are generally stable under a variety of conditions .
Biochemical Analysis
Biochemical Properties
Imidazole compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole compound and the biomolecules it interacts with .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 2-(2-ethylimidazol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-8-10-5-6-11(8)7-9(12)13-4-2/h5-6H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJZYAZXNRFUCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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